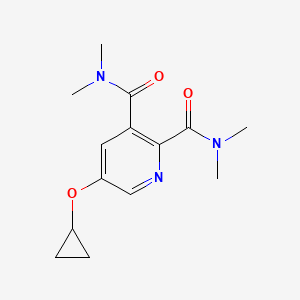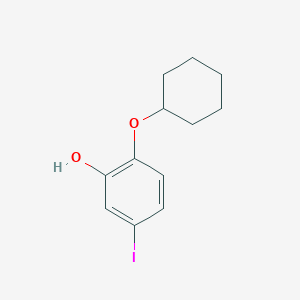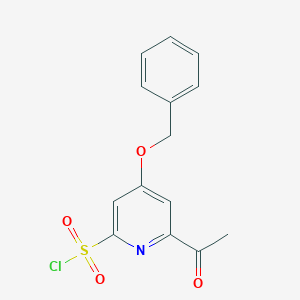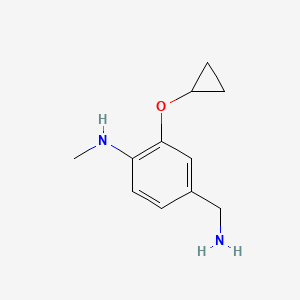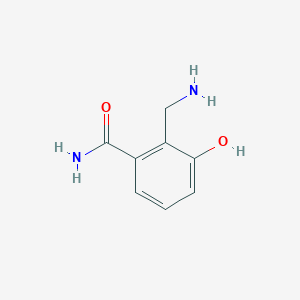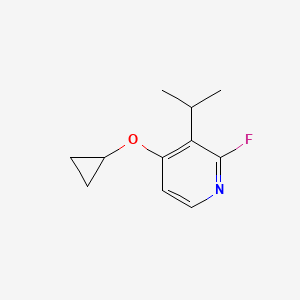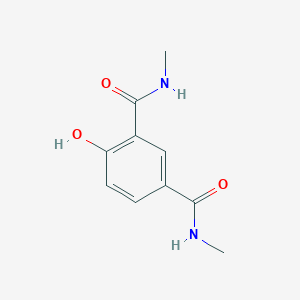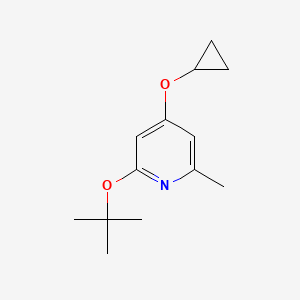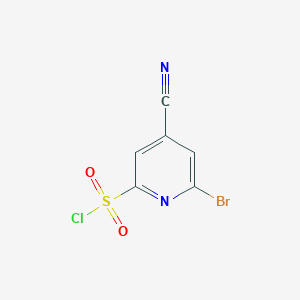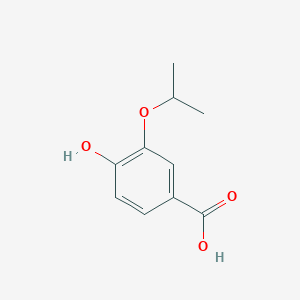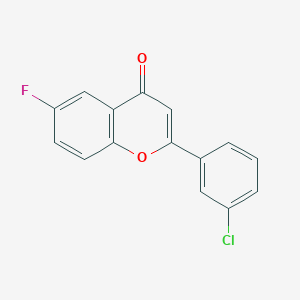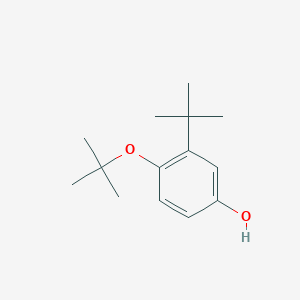
4-Tert-butoxy-3-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butoxy-3-tert-butylphenol is an organic compound with the molecular formula C14H22O2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a tert-butoxy group, and a tert-butyl group is attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Tert-butoxy-3-tert-butylphenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to form 4-tert-butylphenol.
Etherification: The 4-tert-butylphenol is then reacted with tert-butyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and separation techniques is crucial in industrial settings to minimize by-products and maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butoxy-3-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Phenolic compounds and alcohols.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-Tert-butoxy-3-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of resins, coatings, and as a stabilizer in various chemical formulations.
Mechanism of Action
The mechanism of action of 4-tert-butoxy-3-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound’s tert-butyl and tert-butoxy groups contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Lacks the tert-butoxy group, making it less stable and less reactive in certain applications.
2,4-di-tert-Butylphenol: Contains two tert-butyl groups, offering different steric and electronic properties.
Bisphenol A: Contains two phenolic groups, used extensively in the production of polycarbonate plastics and epoxy resins.
Uniqueness
4-Tert-butoxy-3-tert-butylphenol is unique due to its combination of tert-butyl and tert-butoxy groups, providing enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust chemical performance and resistance to degradation.
Properties
Molecular Formula |
C14H22O2 |
|---|---|
Molecular Weight |
222.32 g/mol |
IUPAC Name |
3-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)11-9-10(15)7-8-12(11)16-14(4,5)6/h7-9,15H,1-6H3 |
InChI Key |
KGMQPCSEDLFKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


